Trehalose 6,6'-dibehenate

Adjuvant safety Toxicity profile Trehalose glycolipids

Procure Trehalose 6,6'-dibehenate (TDB), the chemically defined synthetic glycolipid that replicates the potent Th1/Th17 adjuvanticity of mycobacterial cord factor while eliminating its granulomatous toxicity. TDB's unique C22 behenate chains uniquely stabilize DDA liposomal bilayers and enable cryoprotection during freeze-drying—properties critical for CAF01 adjuvant formulation. Essential as a benchmark Mincle ligand for next-gen vaccine development against TB, Chlamydia, and other intracellular pathogens. Order high-purity TDB for reproducible preclinical research.

Molecular Formula C56H106O13
Molecular Weight 987.4 g/mol
CAS No. 66758-35-8
Cat. No. B1254617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalose 6,6'-dibehenate
CAS66758-35-8
Molecular FormulaC56H106O13
Molecular Weight987.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
InChIInChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1
InChIKeyZLJJDBSDZSZVTF-LXOQPCSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trehalose 6,6'-dibehenate (CAS 66758-35-8) Adjuvant Procurement: Core Properties and Sourcing Baseline


Trehalose 6,6'-dibehenate (TDB) is a fully synthetic, non-toxic glycolipid adjuvant that serves as a structural and functional analogue of the mycobacterial cord factor trehalose 6,6'-dimycolate (TDM) [1]. Characterized by a trehalose disaccharide head group symmetrically esterified with two C22:0 behenic acid chains [2], TDB is a key immunostimulatory component in advanced liposomal vaccine formulations, most notably the CAF01 adjuvant system [3]. Its primary mechanism of action involves binding to the C-type lectin receptor Mincle, which triggers Syk-Card9-dependent intracellular signaling to drive robust Th1 and Th17 cellular immune responses [4].

Why Trehalose 6,6'-dibehenate Cannot Be Substituted: Key Structural and Functional Differentiators in Adjuvant Selection


Substituting Trehalose 6,6'-dibehenate (TDB) with its natural counterpart TDM or other trehalose diesters is not a functionally equivalent exchange due to a precise structure-activity relationship (SAR). TDB's defined C22 behenate chains confer a superior therapeutic index: it retains the potent Mincle-mediated Th1/Th17 adjuvanticity of TDM [1] while eliminating the profound granulomatous toxicity inherent to TDM's complex mycolic acids [2]. Furthermore, the biophysical properties of TDB are uniquely critical; its specific trehalose head group presentation is essential for the stabilization of DDA liposomal bilayers and for enabling cryoprotection during freeze-drying, a property not shared by analogues with different chain lengths or by TDM [3]. The quantitative evidence below substantiates why TDB is the chemically defined, safer, and formulation-compatible choice.

Quantitative Evidence for Trehalose 6,6'-dibehenate: Differentiating Procurement Data vs. Comparators


Reduced In Vivo Toxicity Profile of TDB vs. Parent Compound Trehalose 6,6'-dimycolate (TDM)

A primary driver for the development and procurement of TDB over its natural analogue, TDM, is its dramatically improved safety profile. TDB is consistently described as a 'non-toxic' or 'less toxic' synthetic analogue [1]. This designation stems from TDM's well-characterized toxicity as a major virulence factor, which includes its capacity to induce hypersensitivity granulomas, complex inflammatory events, and apoptosis in vivo [2]. This stark contrast in safety profiles, arising from the replacement of TDM's complex, long-chain mycolic acids with TDB's defined behenate chains, is a critical determinant in adjuvant selection.

Adjuvant safety Toxicity profile Trehalose glycolipids

Induction of a Potent Combined Th1/Th17 Response by TDB vs. Alternative Adjuvant Modes

In a murine tuberculosis subunit vaccine model, immunization with a recombinant MTB antigen (H1) formulated with TDB induced a robust combined T helper (Th)-1 and Th-17 T cell response [1]. This dual response is critical for protective immunity against intracellular pathogens like Mycobacterium tuberculosis. While TDB and TDM both activate this pathway, TDB achieves it without the associated toxicity of TDM. In contrast, alternative adjuvant systems like those based on aluminum salts or MPL alone (without QS-21) are known to drive a more polarized Th2 or Th1 response, respectively, without the robust Th17 component that TDB provides [2].

Immunology Vaccine adjuvant Th17 response

TDB-Mediated Stabilization of DDA Liposomes via Increased Surface Pressure vs. DDA Alone

The incorporation of TDB into a DDA monolayer provides a quantifiable biophysical advantage. Using the Langmuir-Blodgett technique, a high concentration of TDB at the water-lipid interface increased the surface pressure to ~67 mN/m, compared to pure DDA, which exhibited a surface pressure of ~47 mN/m in the compressed state [1]. This 20 mN/m increase is attributed to greater attractive forces between the trehalose head group of TDB and water. This specific molecular interaction is not observed with DDA alone or with TDM, and it is the mechanistic basis for the enhanced colloidal stability and unique cryoprotective properties of TDB-containing liposomal adjuvants.

Formulation science Liposome stability Biophysics

Superior In Vitro Macrophage Activation by TDB vs. Trehalose Monoesters (TMXs)

A systematic structure-activity relationship (SAR) study comparing trehalose diesters (TDXs, like TDB) with their monoester counterparts (TMXs) demonstrated the superior potency of the diester structure [1]. Upon stimulation of murine macrophages, all tested TDXs, including TDB, strongly augmented secretion of G-CSF and production of nitric oxide (NO) across a wide concentration range. In contrast, the TMXs triggered macrophage activation only at very high concentrations and with much lower potency [1]. This difference was mechanistically linked to the direct binding of TDXs, but not TMXs, to a Mincle-Fc fusion protein, confirming that the diacylated structure is essential for efficient receptor engagement and downstream immune activation [1].

Innate immunity Macrophage activation SAR

TDB is a Key Component in Adjuvant Systems Advancing to Human Clinical Trials (CAF01)

TDB's robust preclinical profile has enabled its translation into human clinical trials as a core component of the CAF01 liposomal adjuvant system. Phase I clinical studies have been initiated for multiple vaccine candidates utilizing CAF01, including a tuberculosis subunit vaccine (Ag85B-ESAT-6) [1] and a malaria vaccine candidate (GMZ2) [2]. This clinical advancement represents a significant point of differentiation from many other experimental Mincle agonists and from TDM, which is considered too toxic for human use. The progression of TDB-containing formulations into the clinic provides a de-risked development pathway for new vaccines.

Clinical development Vaccine adjuvant CAF01

Procurement-Driven Application Scenarios for Trehalose 6,6'-dibehenate in Research and Development


Formulation of Cationic Liposomal Adjuvant CAF01 for Subunit Vaccines

This is the primary and most validated application for TDB procurement. TDB is combined with the cationic lipid dimethyldioctadecylammonium (DDA) to form the CAF01 liposomal adjuvant system [1]. This formulation is ideal for research groups developing next-generation subunit vaccines against intracellular pathogens like Mycobacterium tuberculosis, Chlamydia trachomatis, and Plasmodium falciparum. The evidence confirms that CAF01 drives potent Th1/Th17 responses [2], which are essential for protective immunity against these diseases. Procurement is specifically for researchers aiming to replicate or build upon the clinical success of CAF01-based vaccines.

Structure-Activity Relationship (SAR) Studies of Mincle Agonists

TDB serves as the benchmark comparator for synthetic Mincle ligand development. Its well-defined structure and established potency profile make it the essential reference compound for evaluating novel trehalose derivatives [1]. Researchers procuring TDB for this purpose will use it as a positive control in in vitro assays (e.g., HEK reporter cells, macrophage activation) and in vivo immunization models to benchmark the performance of new chemical entities designed to modulate Mincle signaling for improved adjuvanticity or other therapeutic applications.

Investigating the Mechanism of Th17-Driven Protective Immunity

TDB is a critical tool for immunologists studying the induction and function of Th17 responses in vivo. As demonstrated by studies showing that TDB-adjuvanted BCG vaccine's enhanced protection is dependent on IL-17A expression [1], procurement of TDB allows researchers to reliably elicit a robust, Mincle-dependent Th17 response in murine models. This enables the dissection of Th17-mediated immune pathways and their role in protection against bacterial, fungal, and other infectious challenges, separate from the effects of other adjuvant classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trehalose 6,6'-dibehenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.